molecular formula C14H12N4S B10759882 5-Phenylsulfanyl-2,4-quinazolinediamine

5-Phenylsulfanyl-2,4-quinazolinediamine

Cat. No.: B10759882
M. Wt: 268.34 g/mol
InChI Key: BUFDQCGCADQQQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylsulfanyl-2,4-Quinazolinediamine typically involves the reaction of 2,4-diaminoquinazoline with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Phenylsulfanyl-2,4-Quinazolinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylsulfanyl-2,4-Quinazolinediamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Phenylsulfanyl-2,4-Quinazolinediamine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. The compound inhibits the enzyme’s activity, leading to disruptions in folate metabolism. This inhibition can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylsulfanyl-2,4-Quinazolinediamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

5-phenylsulfanylquinazoline-2,4-diamine

InChI

InChI=1S/C14H12N4S/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18)

InChI Key

BUFDQCGCADQQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N

Origin of Product

United States

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